Sodium 5-hydroxynaphthalene-1-sulphonate
Overview
Description
Sodium 5-hydroxynaphthalene-1-sulphonate is an organic compound with the chemical formula C10H7NaO4S. It is characterized by the presence of a sodium cation, a hydroxyl group, a naphthalene core, and a sulphonate group. This compound is known for its applications in various industries, particularly in the synthesis of dyes and pigments .
Mechanism of Action
Target of Action
The primary target of Sodium 5-hydroxynaphthalene-1-sulphonate is Cyclin-dependent kinase 2 . Cyclin-dependent kinases are a group of protein kinases that are activated by the formation of a complex with cyclins and play a significant role in controlling cell cycle progression .
Mode of Action
It is known to interact with its target, cyclin-dependent kinase 2 . The interaction between this compound and its target could lead to changes in the cell cycle progression .
Biochemical Pathways
Given its target, it can be inferred that it may influence the cell cycle progression pathway . The downstream effects of this could include alterations in cell proliferation and growth .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Given its target, it can be inferred that it may influence cell cycle progression, potentially affecting cell proliferation and growth .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 5-hydroxynaphthalene-1-sulphonate typically involves the sulphonation of naphthalene followed by hydroxylation. One common method includes the reaction of disodium 1,5-naphthalenedisulfonate with caustic soda in a high-pressure kettle. The reaction is carried out at temperatures between 227°C and 230°C under a pressure of 1-2 MPa for about 20 hours. The mixture is then cooled, and the product is crystallized and filtered to obtain this compound with high purity .
Industrial Production Methods: In industrial settings, the production process is optimized for cost-effectiveness and efficiency. The method described above is scaled up, and the waste liquor produced can be reused, making the process environmentally friendly and economically beneficial .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-hydroxynaphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulphonate group can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the hydroxyl and sulphonate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly used in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the sulphonate group.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
Sodium 5-hydroxynaphthalene-1-sulphonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Sodium 1-naphthol-5-sulphonate
- Sodium 1-naphthol-4-sulphonate
- Sodium 2-naphthol-6-sulphonate
Comparison: Sodium 5-hydroxynaphthalene-1-sulphonate is unique due to the specific positioning of the hydroxyl and sulphonate groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in terms of its reactivity and applications in the synthesis of dyes and pigments .
Properties
IUPAC Name |
sodium;5-hydroxynaphthalene-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S.Na/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQLBKMVMXBGRC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202542 | |
Record name | Sodium 5-hydroxynaphthalene-1-sulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5419-77-2, 79873-34-0 | |
Record name | Sodium 5-hydroxynaphthalene-1-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005419772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenesulfonic acid, 5-hydroxy-, sodium salt (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079873340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenesulfonic acid, 5-hydroxy-, sodium salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 5-hydroxynaphthalene-1-sulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 5-hydroxynaphthalene-1-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.119 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.